ethyl 6-amino-5-cyano-2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is a complex organic compound characterized by its pyran ring structure, which is substituted with various functional groups including amino, cyano, methyl, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{2{New synthesis of ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano [2,3-](https://link.springer.com/article/10.1134/S1070428014050121). One common method includes the reaction of diethyloxalacetate sodium salt with aromatic aldehyde, hydrazine hydrate, and malononitrile in the presence of acetic acid[{{{CITATION{{{_2{New synthesis of ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano 2,3-. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-5-cyano-2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyran ring structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: Ethyl 6-amino-5-cyano-2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its biological activity can be explored for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and coordinate with metal ions, influencing its biological activity. The pyran ring structure may also participate in π-π interactions with other molecules, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-carboxylates
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate
Uniqueness: Ethyl 6-amino-5-cyano-2-methyl-4-(1-methyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is unique due to its specific substitution pattern and the presence of the pyrazolyl group, which differentiates it from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(1-methylpyrazol-4-yl)-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-4-20-14(19)11-8(2)21-13(16)10(5-15)12(11)9-6-17-18(3)7-9/h6-7,12H,4,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZYQNZCNSTQML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN(N=C2)C)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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